molecular formula C7H8ClNO2 B13688873 (2-Chloropyridine-3,4-diyl)dimethanol

(2-Chloropyridine-3,4-diyl)dimethanol

Cat. No.: B13688873
M. Wt: 173.60 g/mol
InChI Key: YOEYPENJEPIERA-UHFFFAOYSA-N
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Description

(2-Chloropyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and two hydroxymethyl groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridine-3,4-diyl)dimethanol can be achieved through several methodsFor instance, the reaction of 2-chloropyridine with formaldehyde in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and subsequent functionalization of pyridine derivatives. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloropyridine-3,4-dicarboxylic acid, while substitution with an amine can produce 2-aminopyridine derivatives .

Mechanism of Action

The mechanism of action of (2-Chloropyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloropyridine-3,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups in addition to the chlorine atom.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

[2-chloro-3-(hydroxymethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H8ClNO2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,10-11H,3-4H2

InChI Key

YOEYPENJEPIERA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CO)CO)Cl

Origin of Product

United States

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